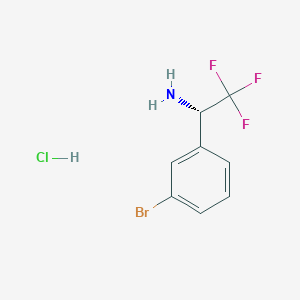
(S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride
説明
This compound is a derivative of phenylhydrazine, which is an organic compound with the formula C6H5NHNH2 . The “3-Bromo” indicates a bromine atom at the third position of the phenyl ring, and “2,2,2-trifluoro-ethylamine” suggests a trifluoroethylamine group attached to the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, phenylhydrazine derivatives can be synthesized through various methods . For instance, one approach involves coupling α-bromo nitroalkanes to acyl hydrazides .Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl ring with a bromine atom at the third position and a trifluoroethylamine group . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Chemical Reactions Analysis
Phenylhydrazine derivatives can participate in a variety of chemical reactions . For example, they can be used to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
Based on a similar compound, 3-Bromophenylhydrazine hydrochloride, the melting point is around 227-231 °C . The exact physical and chemical properties of “(S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride” would need to be determined experimentally.科学的研究の応用
Synthesis and Chemical Properties :
- Pichat and Tostain (1979) described the synthesis of related compounds, focusing on the production of (carboxyl-14C) 3-trifluoromethylthio benzoic acid and subsequent reactions to create various derivatives (Pichat & Tostain, 1979).
- Fujio et al. (1997) investigated the solvolysis rates of related trifluoro-ethylamine derivatives, providing insights into their chemical behavior and reactivity (Fujio, Morimoto, Kim, & Tsuno, 1997).
- Bergmann and Cohen (1970) explored the use of similar compounds as fluorinating agents, demonstrating their potential in chemical syntheses (Bergmann & Cohen, 1970).
Pharmaceutical Research :
- Yardley et al. (1990) studied derivatives of phenyl-ethylamine for their potential antidepressant activity, revealing significant interactions with neurotransmitter systems (Yardley et al., 1990).
- Seyferth and Murphy (1973) described the synthesis of phenyl (1-bromo-1,2,2,2-tetrafluoroethyl)mercury, a compound that could potentially be used in medicinal chemistry (Seyferth & Murphy, 1973).
- Rasool et al. (2021) synthesized new chalcones with potential pharmaceutical applications, including interactions with DNA and enzyme inhibition (Rasool, Khalid, Yar, Ayub, Tariq, Hussain, Lateef, Kashif, & Iqbal, 2021).
Biological Activities and Pharmacology :
- O'Donnell, Azzaro, and Urquilla (1980) examined the biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine, a compound structurally similar to (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, highlighting its effects on adenylate cyclase activity (O'Donnell, Azzaro, & Urquilla, 1980).
- Gill, Das, and Patel (2007) developed a biocatalytic process for the resolution of 1-(3′-bromophenyl)ethylamine, showcasing the potential for enantioselective synthesis in pharmaceutical applications (Gill, Das, & Patel, 2007).
Safety and Hazards
特性
IUPAC Name |
(1S)-1-(3-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGOYEFQAGQGHF-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



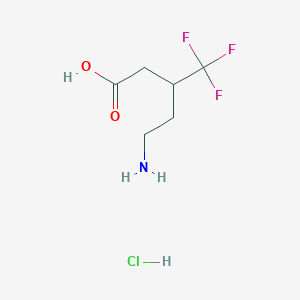
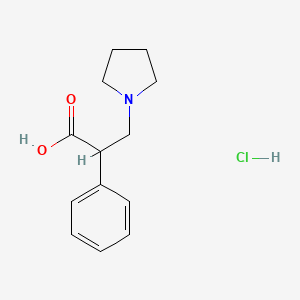

![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1382813.png)


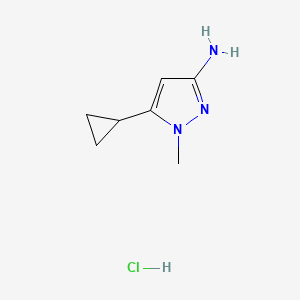
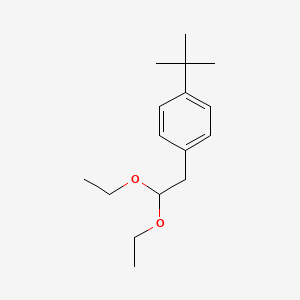
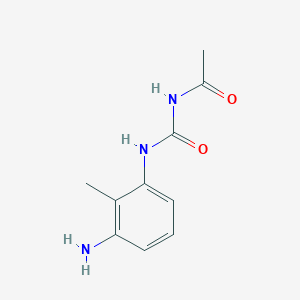
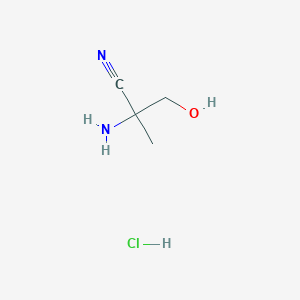
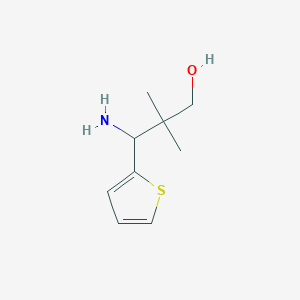


![1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1382828.png)